

Lymecycline-d8 certificate of analysis and specifications

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Compound of Interest

Compound Name: Lymecycline-d8

Cat. No.: B12430255

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Lymecycline-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available specifications and analytical methodologies for **Lymecycline-d8**. Due to the proprietary nature of specific batch data, this document focuses on compiling publicly available information and representative analytical protocols relevant to this deuterated tetracycline antibiotic. A lot-specific Certificate of Analysis, obtainable from the supplier, is essential for definitive quantitative data.

Lymecycline-d8: General Specifications

Lymecycline-d8 is the deuterated analogue of Lymecycline, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

The general specifications for **Lymecycline-d8** are summarized in the table below.

Parameter	Specification
Chemical Name	N6-[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine-d8
Molecular Formula	C ₂₉ H ₃₀ D ₈ N ₄ O ₁₀
Molecular Weight	610.68 g/mol
Purity	>80% (Note: Lot-specific purity is provided on the Certificate of Analysis)
Appearance	Typically a solid
Storage	2-8°C, protect from light

Certificate of Analysis: Key Parameters

A Certificate of Analysis (CoA) for **Lymecycline-d8** will provide detailed, lot-specific quantitative data. The following table outlines the typical tests and specifications that would be included.

Test	Typical Specification	Method
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Purity (by HPLC)	≥ 98% (example)	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥ 99% Deuterium incorporation	Mass Spectrometry
Specific Impurities	Impurity A: ≤ 0.5% Impurity B: ≤ 0.5%	HPLC
Total Impurities	≤ 2.0%	HPLC
Residual Solvents	Meets USP <467> limits	Gas Chromatography (GC)
Water Content	≤ 5.0%	Karl Fischer Titration
Assay	98.0% - 102.0% (anhydrous basis)	HPLC

Experimental Protocols

Detailed experimental protocols for the analysis of **Lymecycline-d8** are typically proprietary to the manufacturer. However, based on published methods for Lymecycline and other tetracycline antibiotics, a representative High-Performance Liquid Chromatography (HPLC) method is described below.

Representative HPLC Method for Purity and Assay

This method is illustrative and may require optimization for specific instrumentation and **Lymecycline-d8** lots.

- Instrumentation:
 - HPLC system with a UV or PDA detector
 - Data acquisition and processing software
- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

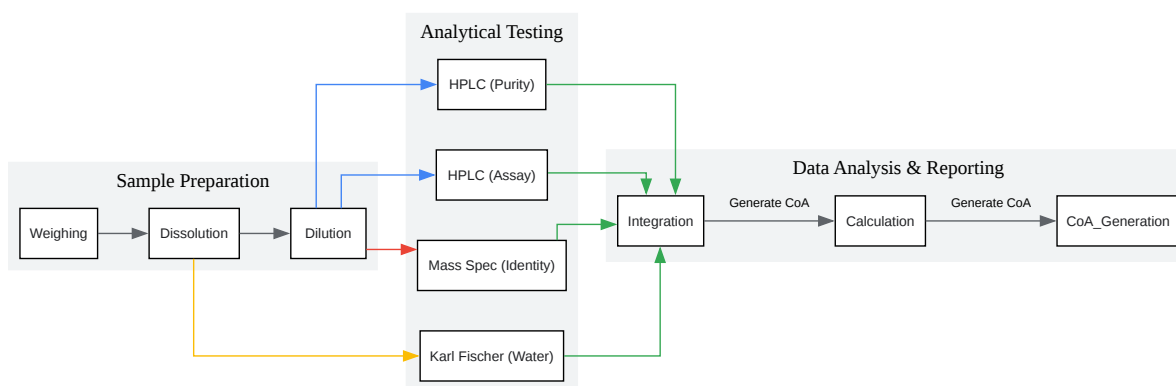
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **Lymecycline-d8** standard.
 - Dissolve in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
 - Further dilute to a working concentration of approximately 0.1 mg/mL.
- Data Analysis:

- Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
- Assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Visualizations

General Analytical Workflow for Lymecycline-d8

The following diagram illustrates a typical workflow for the quality control analysis of a deuterated drug substance like **Lymecycline-d8**.

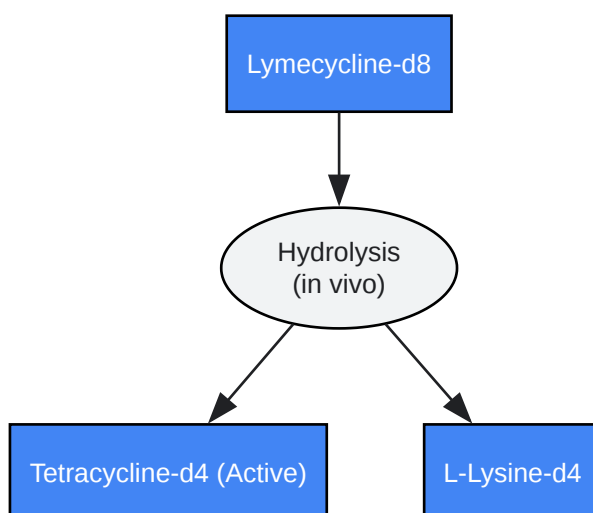


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Caption: General analytical workflow for **Lymecycline-d8** quality control.

Metabolic Pathway of Lymecycline

Lymecycline acts as a prodrug, being hydrolyzed to the active antibiotic, tetracycline, and L-lysine.



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Caption: Metabolic hydrolysis of Lymecycline to Tetracycline and L-lysine.

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